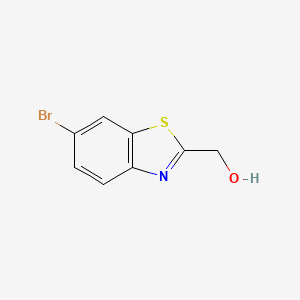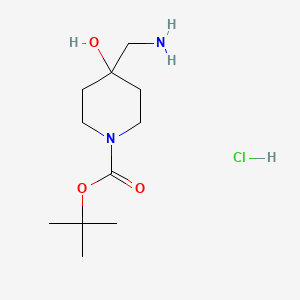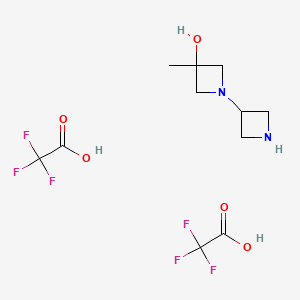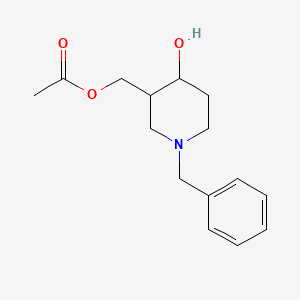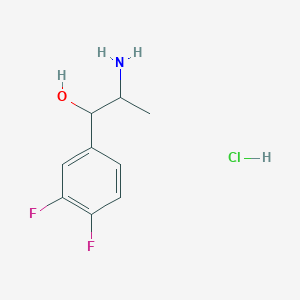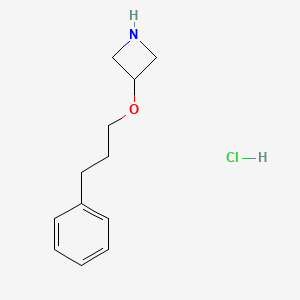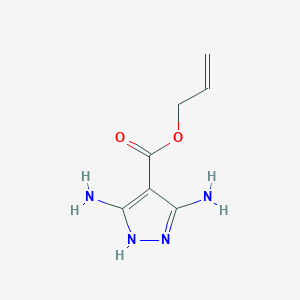
Allyl 3,5-diamino-1H-pyrazole-4-carboxylate
Übersicht
Beschreibung
Allyl 3,5-diamino-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C7H10N4O2 . It has an average mass of 182.180 Da and a monoisotopic mass of 182.080383 Da .
Molecular Structure Analysis
The molecular structure of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate consists of 7 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
Allyl 3,5-diamino-1H-pyrazole-4-carboxylate has a number of heavy atoms: 13, a number of aromatic heavy atoms: 5, a fraction Csp3: 0.14, a number of rotatable bonds: 4, a number of H-bond acceptors: 3.0, and a number of H-bond donors: 3.0 . It has a molar refractivity of 47.82 and a TPSA of 107.02 Ų . It is very soluble with a solubility of 8.15 mg/ml .Wissenschaftliche Forschungsanwendungen
Application 1: High-Energy and Insensitive Energetic Materials
- Summary of Application: The compound 3,5-diamino-4-nitro-1H-pyrazole has been used in the development of high-energy and insensitive energetic materials .
- Methods of Application: A nitrogen-centered-radical-mediated approach was used to cleave C–N bonds in a monocyclic pyrazole. N-bromosuccinimide was used as a radical initiator, and C–N bond cleavage was achieved in yields up to 91% .
- Results or Outcomes: This reaction led to an important precursor (2), subsequently annulated and oxidized to an energetic compound 4, which exhibits promising application in balancing performances and thermal stabilities .
Application 2: Anti-Biofilm Agents
- Summary of Application: 4-arylazo-3,5-diamino-1H-pyrazoles have been identified as a novel group of anti-biofilm agents .
- Methods of Application: A collection of 50,000 small-molecule compounds was screened. The pharmacophore was further optimized, for example, via substitutions in the aryl ring .
- Results or Outcomes: The study revealed the very potent anti-biofilm compound 4-(2-(2-fluorophenyl)hydrazineylidene)-5-imino-4,5-dihydro-1H-pyrazol-3-amine (2) .
Application 3: Photoluminescent Materials
- Summary of Application: 1,3,5-Triarylpyrazoline compounds, which can be derived from 3,5-diamino-1H-pyrazoles, have excellent fluorescence and better hole transport characteristics .
- Methods of Application: These compounds are synthesized and then used in the creation of photoluminescent and photorefractive materials .
- Results or Outcomes: The materials created using these compounds have high thermal stability and washing resistance .
Application 4: Antibacterial and Antifungal Agents
- Summary of Application: Compounds containing pyrazole and oxadiazoles, which can be derived from 3,5-diamino-1H-pyrazoles, show high antibacterial and antifungal activity .
- Methods of Application: These compounds are synthesized and then tested against various bacteria and fungi .
- Results or Outcomes: The compounds have shown potential for further development due to their high activity .
Application 5: Nitrification Inhibitors
- Summary of Application: Pyrazoles, including 3,5-diamino-1H-pyrazoles, are good nitrification inhibitors .
- Methods of Application: These compounds are applied to agricultural crops to inhibit nitrification .
- Results or Outcomes: The study explores the potential of a group of diarylpyrazoles for their nitrification inhibitory properties under in-vitro conditions .
Application 6: Dispersal of Pseudomonas aeruginosa Biofilms
- Summary of Application: 4-arylazo-3,5-diamino-1H-pyrazoles have been identified as a novel group of anti-biofilm agents that induce dispersal of Pseudomonas aeruginosa biofilms .
- Methods of Application: A collection of 50,000 small-molecule compounds was screened. The pharmacophore was further optimized, for example, via substitutions in the aryl ring .
- Results or Outcomes: The SAR study revealed the very potent anti-biofilm compound 4-(2-(2-fluorophenyl)hydrazineylidene)-5-imino-4,5-dihydro-1H-pyrazol-3-amine (2) .
Eigenschaften
IUPAC Name |
prop-2-enyl 3,5-diamino-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-2-3-13-7(12)4-5(8)10-11-6(4)9/h2H,1,3H2,(H5,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTWDVFFLRWIAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=C(NN=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl 3,5-diamino-1H-pyrazole-4-carboxylate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

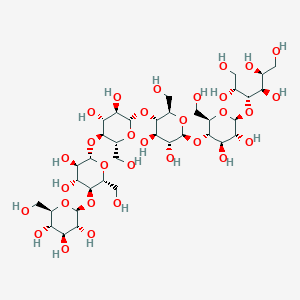
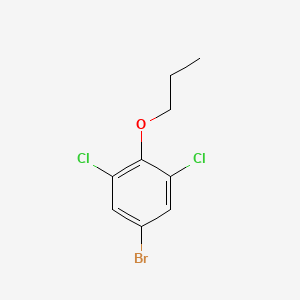
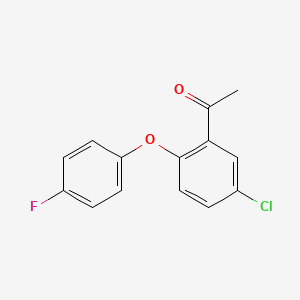
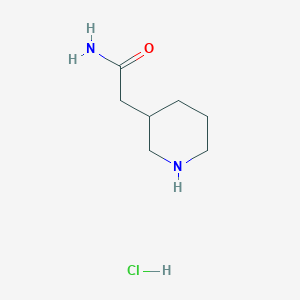
![2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine](/img/structure/B1377606.png)
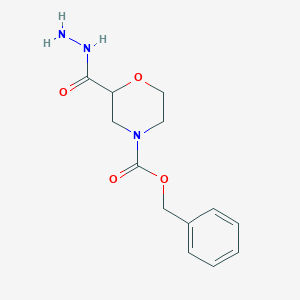
![2-[3-(aminomethyl)phenoxy]-N-ethylacetamide hydrochloride](/img/structure/B1377610.png)
![(1R,6R)-Rel-3-boc-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1377611.png)
